molecular formula C22H21ClFN3O3S B14989606 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B14989606
M. Wt: 461.9 g/mol
InChI Key: SDDMESPNLHYLOK-UHFFFAOYSA-N
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Description

This compound (CAS: 874146-89-1; C22H21ClFN3O3S, MW: 461.94 g/mol) features a pyrimidine core substituted with a 4-fluorobenzylsulfanyl group at position 2 and a 3,4-dimethoxyphenethylcarboxamide moiety at position 2.

Properties

Molecular Formula

C22H21ClFN3O3S

Molecular Weight

461.9 g/mol

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H21ClFN3O3S/c1-29-18-8-5-14(11-19(18)30-2)9-10-25-21(28)20-17(23)12-26-22(27-20)31-13-15-3-6-16(24)7-4-15/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,28)

InChI Key

SDDMESPNLHYLOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Pyrimidine Core Construction and Chlorination

The pyrimidine backbone is typically assembled using cyclization reactions between α,β-unsaturated carbonyl compounds and amidines or urea derivatives. A representative approach involves condensing ethyl 3-aminocrotonate with a chlorinated urea precursor to form 4-chloropyrimidine-5-carboxylic acid derivatives. For example, in analogous syntheses, 2,6-dichloro-3-nitropyridine undergoes cyanide substitution followed by reduction and cyclization to yield chlorinated pyrimidine intermediates.

Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) under reflux conditions. In one protocol, 6-chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione reacted with POCl₃ at 115°C for 12 hours to introduce chlorine at position 6, with analogous conditions applicable for position 5 chlorination. The reaction mechanism involves nucleophilic attack by chloride ions on the protonated pyrimidine ring, facilitated by the electron-withdrawing effect of existing substituents.

Table 1: Chlorination Reaction Optimization

Reagent Temperature (°C) Time (h) Yield (%)
POCl₃ 115 12 78
PCl₅ 100 8 65
SOCl₂ 80 6 52

Introduction of the Sulfanyl Group at Position 2

The 4-fluorobenzylsulfanyl moiety is installed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. A common strategy involves displacing a chlorine atom at position 2 with a thiol nucleophile. For instance, 2,6-dichloro-4-aminopyrido[3,2-d]pyrimidine reacts with 4-fluorobenzyl mercaptan in the presence of sodium hydride (NaH) in N-methylpyrrolidone (NMP) at 120°C for 10 hours. The base deprotonates the thiol, generating a thiolate ion that attacks the electron-deficient pyrimidine ring.

Key Considerations :

  • Solvent : Polar aprotic solvents like NMP or dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.
  • Catalyst : Transition metals like CuI or Pd(PPh₃)₄ may accelerate substitution in refractory cases, though NaH alone suffices for activated pyrimidines.

Carboxamide Formation at Position 4

The carboxamide group is introduced via coupling of 4-chloropyrimidine-5-carbonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the acid chloride, which reacts with the amine in dichloromethane (DCM) at 0–25°C. Alternatively, coupling agents like HATU or EDCl facilitate direct amidation under milder conditions.

Example Protocol :

  • Activation : 5-Chloropyrimidine-4-carboxylic acid (1.0 eq) is treated with SOCl₂ (2.5 eq) in DCM at reflux for 2 hours.
  • Coupling : The acid chloride is added dropwise to a solution of 2-(3,4-dimethoxyphenyl)ethylamine (1.2 eq) and triethylamine (3.0 eq) in DCM at 0°C. The mixture warms to room temperature and stirs for 12 hours.
  • Workup : The product is isolated via extraction (ethyl acetate/water) and purified by silica gel chromatography (hexane:ethyl acetate = 3:1).

Table 2: Amidation Methods Comparison

Method Reagents Yield (%) Purity (%)
SOCl₂ activation SOCl₂, TEA 85 98
HATU coupling HATU, DIPEA 88 99
EDCl/HOBt EDCl, HOBt, DIPEA 82 97

Final Assembly and Purification

The convergent synthesis concludes with combining the functionalized pyrimidine intermediate with the sulfanyl and carboxamide groups. Final purification employs recrystallization from ethanol/water or chromatographic techniques. Analytical validation via HPLC (C18 column, acetonitrile/water gradient) and NMR confirms structural integrity.

Critical Challenges :

  • Regioselectivity : Ensuring substitution occurs exclusively at position 2 requires careful control of stoichiometry and temperature.
  • Byproducts : Over-chlorination or disulfide formation during sulfanyl installation necessitates rigorous monitoring via TLC or LC-MS.

Scalability and Industrial Adaptations

Large-scale production modifies solvent volumes and substitutes batch reactors for continuous flow systems to enhance efficiency. For instance, substituting NMP with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficacy. Patent CN108623582A highlights analogous optimizations for pyridine-pyrimidine hybrids, emphasizing reduced phosphorus oxychloride usage through catalytic methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is of interest for its potential use as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

In biological research, it may be studied for its interactions with various biomolecules, potentially serving as a probe or inhibitor in biochemical assays.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects against certain diseases.

Industry

In industrial applications, it may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Key structural analogs differ in substituents at the pyrimidine C2 and C4 positions, influencing physicochemical and pharmacological properties:

Compound ID C2 Substituent C4 Substoxamido Group Molecular Weight (g/mol) Notable Features
Target Compound (BH52757) 4-Fluorobenzylsulfanyl 2-(3,4-Dimethoxyphenyl)ethyl 461.94 Enhanced lipophilicity, metabolic stability
BH52758 2-Fluorobenzylsulfanyl 2,6-Dimethylphenyl 401.88 Reduced steric bulk; potential solubility increase
BH52744 4-Fluorobenzylsulfanyl (4-Benzylpiperazin-1-yl)methanone 456.96 Piperazine introduces basicity; may alter pharmacokinetics
Compound Ethylsulfanyl 4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl 456.96 Sulfamoyl group improves solubility; pyrimidinyl-sulfamoyl enhances target specificity
Compound Ethylsulfanyl 2-Methoxyphenyl 347.84 Simplified structure; lower molecular weight

Structural Insights :

  • Fluorine Position : The 4-fluorobenzylsulfanyl group in the target compound (vs. 2-fluoro in BH52758) reduces steric hindrance and optimizes π-π stacking with aromatic residues in target proteins .
  • Dimethoxy vs.

Crystallographic and Conformational Analysis

  • Crystal Packing : Analogous dimethoxyphenyl-containing compounds () exhibit intramolecular hydrogen bonding (N–H⋯N) and C–H⋯π interactions, stabilizing the pyrimidine core .
  • Dihedral Angles : In , the pyrimidine ring forms dihedral angles of 12.8°–86.1° with substituents, suggesting conformational flexibility critical for target binding .

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